molecular formula C20H20FNO4 B1322916 Fmoc-3-fluoro-DL-valine CAS No. 1219144-82-7

Fmoc-3-fluoro-DL-valine

Cat. No.: B1322916
CAS No.: 1219144-82-7
M. Wt: 357.4 g/mol
InChI Key: DYIMQSXNKQSKCE-UHFFFAOYSA-N
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Description

Fmoc-3-fluoro-DL-valine is a derivative of valine, an amino acid, where the valine is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom. This compound is particularly useful in the field of proteomics and solid-phase peptide synthesis due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-DL-valine typically involves the protection of the amino group of 3-fluoro-DL-valine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). Deprotection occurs via base-induced cleavage, with piperidine being the most common reagent:

Reaction Mechanism
Fmoc Val F OH+piperidineVal F OH+dibenzofulvene+CO2\text{Fmoc Val F OH}+\text{piperidine}\rightarrow \text{Val F OH}+\text{dibenzofulvene}+\text{CO}_2

  • Key Conditions : 20% piperidine in DMF at room temperature

  • Reaction Kinetics : Half-life of ~6 seconds under standard conditions .

Deprotection ReagentSolventTime (min)Byproduct Monitoring Method
20% piperidineDMF0.5–2UV spectroscopy (λ = 301 nm)
5% piperazine + 1% DBUDMF3–5HPLC analysis

Peptide Coupling Reactions

After deprotection, the free amine participates in coupling with incoming amino acids via carbodiimide or active ester methods:

Common Coupling Reagents

  • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Typical Reaction Conditions

  • Solvent: DMF or dichloromethane

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Temperature: 0–25°C

  • Yield: >95% for standard SPPS cycles .

Fluorine-Specific Reactivity

The β-fluorine on the valine side chain influences electronic and steric properties:

Electrochemical Fluorination

3-Fluorovaline derivatives are synthesized via electrochemical methods using Selectfluor® as a mediator:
L ValineSelectfluor 3 mA3 Fluorovaline\text{L Valine}\xrightarrow{\text{Selectfluor 3 mA}}\text{3 Fluorovaline}

  • Yield : 78% with total stereoselectivity .

Photocatalytic Fluorination

UV light and decatungstate photocatalysts enable C–H fluorination:
ValineTBADT NFSI h N Phth 3 fluorovaline\text{Valine}\xrightarrow{\text{TBADT NFSI h }}\text{N Phth 3 fluorovaline}

  • Yield : 56% with retained enantiomeric excess .

Synthetic Challenges and Solutions

  • Racemization Risk : Minimized by coupling at 0°C and using HATU.

  • Byproduct Management : Piperidine adducts with dibenzofulvene prevent side reactions .

  • Purity Control : HPLC purification (>95% purity) ensures reliable SPPS outcomes .

Scientific Research Applications

Peptide Synthesis

Fmoc-3-fluoro-DL-valine is primarily utilized as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of fluorinated amino acids into peptides.

Case Study: Incorporation into Peptides

A study demonstrated the successful incorporation of this compound into various peptide sequences, enhancing their stability and bioactivity. The fluorination was shown to influence the secondary structure of peptides, contributing to increased resistance to proteolytic degradation and improved binding affinities for target proteins .

Drug Development

The incorporation of fluorinated amino acids like this compound into drug candidates can significantly alter their pharmacokinetic properties. Fluorination is known to enhance lipophilicity and metabolic stability, making compounds more effective as therapeutics.

Case Study: Anticancer Agents

Research has indicated that peptides containing this compound exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The fluorinated peptides demonstrated improved cellular uptake and retention in cancer cells, leading to increased efficacy in inhibiting tumor growth .

Biomaterials and Bioimaging

Fluorinated compounds are increasingly being explored for use in biomaterials and bioimaging due to their unique properties. This compound can be incorporated into polymeric materials used for drug delivery systems or as contrast agents in imaging techniques.

Case Study: Bioimaging Applications

In a study focusing on bioimaging, polymers synthesized with this compound were evaluated for their ability to enhance imaging contrast in magnetic resonance imaging (MRI). The fluorinated polymers exhibited superior imaging capabilities due to the distinct magnetic properties imparted by the fluorine atoms .

Enzyme Inhibition Studies

Fluorinated amino acids have been shown to modulate enzyme activities due to their unique electronic properties. This compound has been utilized in studies investigating enzyme inhibition mechanisms.

Case Study: Enzyme Activity Modulation

A recent investigation revealed that peptides containing this compound could act as competitive inhibitors for specific enzymes involved in metabolic pathways. The presence of fluorine altered the binding dynamics, providing insights into the design of novel enzyme inhibitors .

Analytical Chemistry

This compound has also found applications in analytical chemistry, particularly in methods for amino acid quantification and profiling.

Case Study: Amino Acid Derivatization

In analytical studies, Fmoc derivatives are commonly used for the derivatization of amino acids prior to chromatographic analysis. The use of this compound as a standard allowed researchers to enhance the sensitivity and specificity of detection methods for amino acid profiling in biological samples .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Peptide SynthesisBuilding block for SPPS with enhanced stabilityImproved proteolytic resistance and binding affinity
Drug DevelopmentEnhances pharmacokinetic properties of therapeutic peptidesIncreased anticancer activity and cellular retention
Biomaterials & BioimagingUsed in drug delivery systems and MRI contrast agentsSuperior imaging capabilities due to distinct magnetic properties
Enzyme Inhibition StudiesModulates enzyme activity through competitive inhibitionInsights into novel inhibitor design based on binding dynamics
Analytical ChemistryDerivatization for amino acid quantificationEnhanced sensitivity and specificity in detection methods

Mechanism of Action

The mechanism of action of Fmoc-3-fluoro-DL-valine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-fluoro-DL-valine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific properties .

Biological Activity

Fmoc-3-fluoro-DL-valine is a fluorinated derivative of the amino acid valine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom at the 3-position of the valine side chain. This compound has garnered interest in various fields, particularly in peptide synthesis and biological research, due to its unique properties that influence the structure and activity of peptides.

This compound is synthesized by protecting the amino group of 3-fluoro-DL-valine with the Fmoc group. This is typically achieved through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate or triethylamine, often in solvents such as dimethylformamide (DMF) or dichloromethane. The Fmoc group serves as a protective moiety, allowing for selective reactions during peptide synthesis without unwanted side reactions.

Table 1: Comparison of this compound with Related Compounds

CompoundFluorinationReactivityApplications
This compoundYesHighPeptide synthesis, proteomics
Fmoc-valineNoModerateGeneral peptide synthesis
Fmoc-3-chloro-DL-valineYesModerateSimilar applications but different reactivity

The biological activity of this compound is primarily linked to its incorporation into peptides. The fluorine atom can influence the electronic properties of the peptide backbone, potentially enhancing binding interactions with biological targets. The presence of fluorine can also affect the stability and conformation of peptides, which is crucial for their biological function .

Cellular Effects

Incorporating this compound into peptides can modulate various cellular processes:

  • Cell Signaling : Altered peptide structures may enhance or inhibit signaling pathways.
  • Gene Expression : Changes in peptide conformation can impact transcription factor binding and subsequent gene expression.
  • Metabolism : The modified amino acid may affect metabolic pathways through its influence on enzyme activity.

Research Findings

Recent studies have highlighted several applications and findings related to this compound:

  • Peptide Stability : Research indicates that fluorinated amino acids can enhance the thermal stability of peptides. For instance, studies have shown that peptides containing fluorinated residues exhibit improved resistance to enzymatic degradation .
  • Fluorinated Peptides in Drug Design : Fluorinated amino acids, including this compound, have been explored for their potential in designing drugs with enhanced pharmacokinetic properties. The unique electronic characteristics imparted by fluorination can lead to better receptor binding and increased bioavailability .
  • Hydrogel Applications : Fmoc derivatives are also utilized in creating hydrogels for biomedical applications. For example, hydrogels incorporating Fmoc-FF (a derivative related to this compound) have shown promise in tissue engineering due to their biocompatibility and ability to support cell growth .

Case Studies

Several case studies illustrate the utility of this compound:

  • Study on Antimicrobial Peptides : A study demonstrated that incorporating fluorinated amino acids into antimicrobial peptides significantly enhanced their activity against resistant bacterial strains. The modified peptides exhibited increased membrane-disrupting capabilities compared to their non-fluorinated counterparts .
  • Cancer Therapeutics : Research involving fluorinated peptides has shown potential in targeting cancer cells more effectively. For example, peptides designed with this compound showed improved selectivity toward cancer cell lines, suggesting that fluorination may enhance therapeutic efficacy while reducing off-target effects .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing Fmoc-3-fluoro-DL-valine, and how is its purity validated?

this compound is synthesized by introducing a fluorine atom at the 3-position of DL-valine, followed by Fmoc protection. The fluorination step typically employs reagents like Selectfluor or direct electrophilic substitution under controlled pH. After Fmoc protection (using Fmoc-Cl or Fmoc-OSu in basic conditions), the product is purified via recrystallization or column chromatography. Purity validation :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to confirm ≥99.0% purity .
  • NMR : ¹⁹F NMR identifies fluorine incorporation, while ¹H/¹³C NMR confirms backbone structure .
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~408.4 g/mol) .

Q. What are the optimal storage conditions and solubility profiles for this compound?

  • Storage : Store at 0–4°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group. Long-term storage at -20°C is advised for stability .
  • Solubility :
    • DMSO : Primary solvent for peptide synthesis (up to 250 mg/mL with sonication) .
    • DMF : Alternative for solid-phase synthesis; avoid aqueous buffers to minimize racemization .

Advanced Research Questions

Q. How does the 3-fluoro substituent impact peptide backbone conformation and stability compared to non-fluorinated valine?

The 3-fluoro group introduces steric and electronic effects:

  • Steric hindrance : Fluorine’s van der Waals radius (1.47 Å) disrupts side-chain packing, potentially altering secondary structures (e.g., α-helices or β-sheets).
  • Electronic effects : Fluorine’s electronegativity polarizes adjacent bonds, influencing hydrogen-bonding networks.
    Methodological approaches :
  • Circular dichroism (CD) : Compare spectra of fluorinated vs. non-fluorinated peptides to detect conformational shifts .
  • Molecular dynamics (MD) simulations : Model fluorine’s impact on side-chain rotamer preferences .
  • Thermal denaturation assays : Measure Tm values to quantify thermodynamic stability .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Racemization risks arise from the DL configuration and basic coupling conditions. Strategies include:

  • Low-temperature coupling : Perform reactions at 4°C using HATU/DIPEA in DMF to minimize base-induced epimerization .
  • Chiral HPLC monitoring : Use a Chirobiotic T column to quantify D/L ratios post-synthesis .
  • Kinetic control : Limit coupling times to 30–60 minutes to prevent equilibrium-driven racemization .

Q. How should contradictory data on fluorine’s bioactivity in fluorinated amino acids be resolved?

Discrepancies in literature (e.g., enhanced vs. reduced target binding) may stem from:

  • Context-dependent effects : Fluorine’s impact varies with peptide sequence and target protein.
  • Experimental variables : pH, temperature, and solvent polarity alter fluorine’s electronic contributions.
    Resolution strategies :
  • Comparative studies : Synthesize analogs with fluorine at different positions and test under standardized conditions .
  • X-ray crystallography : Resolve ligand-protein complexes to visualize fluorine interactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIMQSXNKQSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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